NS3763

Übersicht

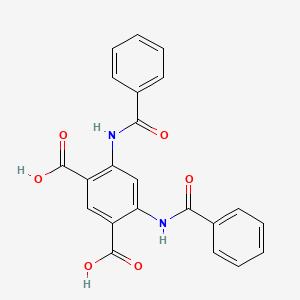

Beschreibung

Diese Verbindung hat eine signifikante Selektivität für den GLUK5-Rezeptor-Subtyp gezeigt, mit einem IC50-Wert von 1,6 µM . Es zeigt keine signifikanten antagonistischen Eigenschaften an anderen Rezeptoren wie GLUK6, AMPA oder NMDA .

Herstellungsmethoden

Die Synthese von NS3763 beinhaltet die Reaktion von 5-Carboxyl-2,4-Dibenzamidobernsteinsäure mit geeigneten Reagenzien unter kontrollierten Bedingungen. Die detaillierte Syntheseroute und die industriellen Produktionsmethoden sind in der öffentlichen Domäne nicht leicht verfügbar. Es ist bekannt, dass die Verbindung in fester Form mit einer Reinheit von ≥98% hergestellt wird, wie durch Hochleistungsflüssigchromatographie (HPLC) bestimmt .

Wissenschaftliche Forschungsanwendungen

NS3763 wird in der wissenschaftlichen Forschung häufig verwendet, um die Rolle von Kainat-Rezeptoren in der synaptischen Physiologie und Plastizität zu untersuchen. Es wurde in verschiedenen in-vitro-Assays eingesetzt, um die selektive Hemmung von GLUK5-Rezeptoren zu untersuchen .

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es selektiv den GLUK5-Rezeptor-Subtyp hemmt. Es wirkt als nichtkompetitiver Antagonist, d.h. es bindet an eine Stelle am Rezeptor, die sich von der Agonist-Bindungsstelle unterscheidet, wodurch die Rezeptoraktivierung verhindert wird . Diese Hemmung führt zu einer Abnahme des intrazellulären Kalziumspiegels, die durch den GLUK5-Subtyp der Kainat-Rezeptoren vermittelt wird .

Wirkmechanismus

NS3763 exerts its effects by selectively inhibiting the GLUK5 receptor subtype. It acts as a noncompetitive antagonist, meaning it binds to a site on the receptor distinct from the agonist binding site, thereby preventing receptor activation . This inhibition leads to a decrease in intracellular calcium levels mediated through the GLUK5 subtype of kainate receptors .

Biochemische Analyse

Biochemical Properties

NS3763 plays a significant role in biochemical reactions by selectively inhibiting the GLUK5 subtype of kainate receptors . In functional assays using human embryonic kidney (HEK)293 cells expressing homomeric GLUK5 or GLUK6 receptors, this compound demonstrated selectivity for inhibiting domoate-induced increases in intracellular calcium mediated through the GLUK5 subtype (IC50 = 1.6 μM) compared to the GLUK6 subtype (IC50 > 30 μM) . This inhibition occurs in a noncompetitive manner, meaning that this compound binds to a site distinct from the agonist binding site, thereby preventing receptor activation without directly competing with the agonist .

Cellular Effects

This compound influences various cellular processes by modulating kainate receptor activity. In HEK293 cells, this compound selectively inhibits l-glutamate- and domoate-evoked currents through GLUK5 receptors . This selective inhibition reduces the excitatory effects of glutamate, which can help mitigate excessive neuronal activity associated with conditions like epilepsy . Additionally, this compound does not significantly inhibit α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) or N-methyl-D-aspartate (NMDA)-induced currents in cultured mouse cortical neurons at concentrations up to 30 μM .

Molecular Mechanism

The molecular mechanism of this compound involves its noncompetitive antagonism of GLUK5 receptors . By binding to a site distinct from the agonist binding site, this compound prevents the activation of GLUK5 receptors by glutamate and domoate . This inhibition reduces the influx of calcium ions into the cell, thereby modulating intracellular signaling pathways and reducing excitotoxicity . This compound’s selectivity for GLUK5 receptors over other kainate receptor subtypes, such as GLUK6, further enhances its therapeutic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound maintains its inhibitory effects on GLUK5 receptors in vitro, with minimal degradation over time . Long-term studies in cultured neurons have demonstrated that this compound can effectively reduce excitatory currents without significant loss of potency .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits GLUK5 receptor activity without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including potential disruptions in normal cellular function and signaling pathways . It is crucial to determine the optimal dosage range for therapeutic applications to minimize adverse effects while maximizing efficacy .

Metabolic Pathways

This compound is involved in metabolic pathways that modulate kainate receptor activity. The compound interacts with enzymes and cofactors that regulate the synthesis and degradation of neurotransmitters, such as glutamate . By inhibiting GLUK5 receptors, this compound can alter metabolic flux and influence the levels of metabolites involved in excitatory neurotransmission .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins . The compound’s selective inhibition of GLUK5 receptors suggests that it may be preferentially localized to regions of the brain with high kainate receptor expression . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential and minimizing off-target effects .

Subcellular Localization

The subcellular localization of this compound is primarily associated with its target receptors, the GLUK5 receptors . These receptors are predominantly located in the synaptic membranes of neurons, where they play a crucial role in modulating synaptic transmission and plasticity . This compound’s ability to selectively inhibit GLUK5 receptors suggests that it may be localized to synaptic regions with high receptor density .

Analyse Chemischer Reaktionen

NS3763 unterliegt in erster Linie nichtkompetitiven Antagonismusreaktionen mit dem GLUK5-Rezeptor. Es inhibiert selektiv l-Glutamat- und Domoat-induzierte Ströme durch GLUK5-Rezeptoren in humanen embryonalen Nierenzellen HEK293 . Die Verbindung inhibiert α-Amino-3-Hydroxy-5-Methylisoxazol-4-Propionsäure- oder N-Methyl-D-Aspartat-induzierte Ströme in kultivierten Mauskortexneuronen bei 30 µM nicht signifikant .

Vergleich Mit ähnlichen Verbindungen

NS3763 ist einzigartig in seiner hohen Selektivität für den GLUK5-Rezeptor-Subtyp. Ähnliche Verbindungen umfassen LY382884, das ebenfalls an homomeren GLUK5-Rezeptoren wirkt, aber eine breitere Palette an Aktivitäten aufweist, einschließlich des Antagonismus von heteromeren Kombinationen, die GLUK5-Untereinheiten enthalten . Andere verwandte Verbindungen umfassen NS1209 und GYKI53655, die verschiedene Subtypen von Glutamatrezeptoren angreifen .

Eigenschaften

IUPAC Name |

4,6-dibenzamidobenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O6/c25-19(13-7-3-1-4-8-13)23-17-12-18(16(22(29)30)11-15(17)21(27)28)24-20(26)14-9-5-2-6-10-14/h1-12H,(H,23,25)(H,24,26)(H,27,28)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUDYZUDTQPLDDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2C(=O)O)C(=O)O)NC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402343 | |

| Record name | NS3763 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70553-45-6 | |

| Record name | NS-3763 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070553456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NS3763 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Carboxy-2,4-dibenzamidobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NS-3763 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4HH3BUP3T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-10-[3-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)propyl]phenothiazine-2-sulfonamide](/img/structure/B1680016.png)

![2-[3-[[2-(3-methoxy-N-[2-(N-methylanilino)-2-oxoethyl]anilino)-2-oxoethyl]carbamoylamino]phenyl]ethanesulfonic acid](/img/structure/B1680022.png)

![(3Z)-3-[(4-hydroxyphenyl)methylidene]-5,6-dimethoxy-1H-indol-2-one](/img/structure/B1680026.png)

![2-[[2-[[2-[[3-[[2-[[2-[(2-Amino-3-methylbutanoyl)amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-4-methylpentanoyl]amino]-2-oxo-4-phenylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid](/img/structure/B1680027.png)

![(2R,4S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-2-(3,5-dihydroxyphenyl)acetyl]amino]-4-methylpentanoyl]-[(2S)-2-[(3-amino-2-oxo-4-phenylbutanoyl)amino]-3-methylbutanoyl]amino]-5-methyl-3-oxo-2-propan-2-ylhexanoic acid](/img/structure/B1680028.png)

![8-(3-Amino-3-methylazetidin-1-yl)-7-fluoro-1-methyl-4-oxobenzo[b][1,8]naphthyridine-3-carboxylic acid](/img/structure/B1680030.png)

![(3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxo-propyl]-1-[3-(2,3,5-trifluoro-phenyl)-prop-2-ynyl]-piperidine-3-carboxylic acid](/img/structure/B1680034.png)